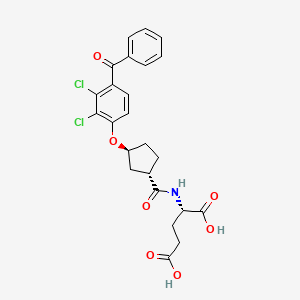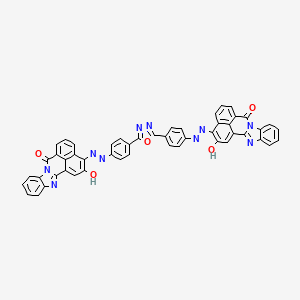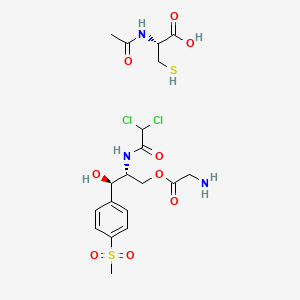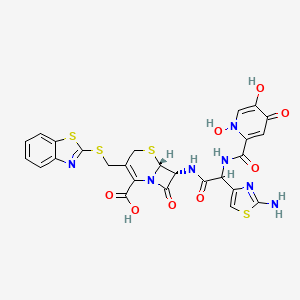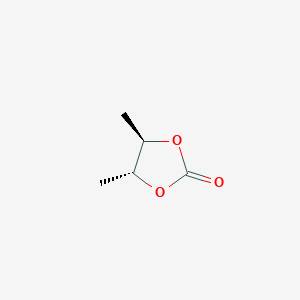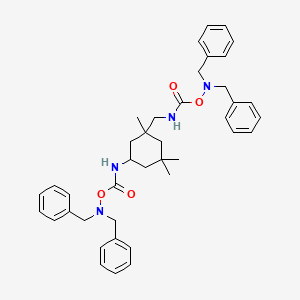
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amine, carbonyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. Common reagents used in the synthesis may include benzylamine, cyclohexylamine, and various protecting groups such as carbobenzyloxy (Cbz).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the amine groups may yield nitro derivatives, while reduction of the carbonyl groups may yield alcohols or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions.
Medicine: As a potential drug candidate for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- may include:
Benzylamine derivatives: Compounds with similar benzylamine structures but different substituents.
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures but different substituents.
Carbobenzyloxy (Cbz) protected amines: Compounds with similar Cbz protecting groups but different core structures.
Uniqueness
The uniqueness of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- lies in its complex structure, which combines multiple functional groups and steric hindrance, potentially leading to unique reactivity and biological activity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
113659-04-4 |
|---|---|
Molekularformel |
C40H48N4O4 |
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
(dibenzylamino) N-[3-[[(dibenzylamino)oxycarbonylamino]methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C40H48N4O4/c1-39(2)24-36(42-38(46)48-44(28-34-20-12-6-13-21-34)29-35-22-14-7-15-23-35)25-40(3,30-39)31-41-37(45)47-43(26-32-16-8-4-9-17-32)27-33-18-10-5-11-19-33/h4-23,36H,24-31H2,1-3H3,(H,41,45)(H,42,46) |
InChI-Schlüssel |
WEUNZGSETDWKHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CNC(=O)ON(CC2=CC=CC=C2)CC3=CC=CC=C3)NC(=O)ON(CC4=CC=CC=C4)CC5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


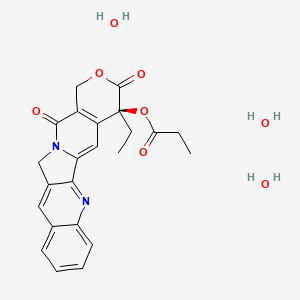




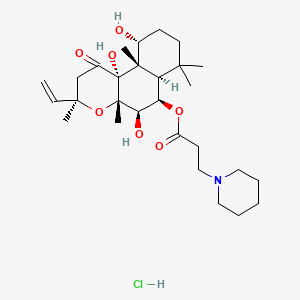
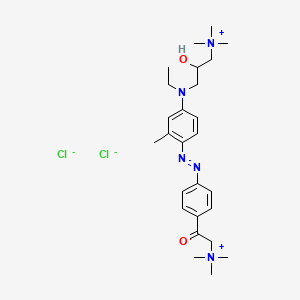
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
